N-(4-Fluorophenyl)-2-indolinylethanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds with an indole nucleus, such as the one described in the first paper, is of significant interest due to their biological activities, including anti-tumor and anti-inflammatory effects. The paper outlines the synthesis of a compound with a chloro-substituted benzamide group and an indole nucleus. The synthesis involves the reaction of N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in dry dichloromethane, with the addition of lutidine and TBTU under cooled conditions. The resulting product was characterized using various spectroscopic techniques, confirming the structure through single crystal X-ray diffraction. This method provides a good yield and a clear pathway for the synthesis of similar indole-containing compounds .

Molecular Structure Analysis

The molecular structure of the synthesized compound was confirmed by single crystal X-ray diffraction, which revealed that it crystallizes in the monoclinic crystal system with specific unit cell parameters. The presence of intermolecular interactions such as N-H...O, N-H...N, and C-H...O was noted, which contribute to the molecular packing within the crystal. These interactions were further analyzed using Hirshfeld surface analysis to understand the strength and nature of the molecular packing, which is crucial for the stability and properties of the compound .

Chemical Reactions Analysis

Although the provided data does not detail specific chemical reactions involving "N-(4-Fluorophenyl)-2-indolinylethanamide," the synthesis process described in the first paper involves the formation of amide bonds and the use of coupling agents, which are common reactions in the synthesis of amide-containing compounds. The use of solid-supported reagents and in-line IR analytical protocols in the second paper demonstrates the potential for monitoring and optimizing such reactions in a continuous flow process, which could be applicable to the synthesis of similar compounds .

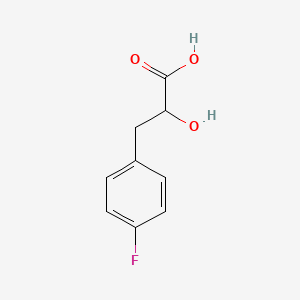

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are inferred from its molecular structure and the synthesis process. The crystalline nature and the specific crystal system provide insights into the solid-state properties of the compound. The spectroscopic techniques used for characterization, such as HNMR, IR, and LC-MS, suggest that the compound has distinct chemical shifts and mass spectral data that can be used to identify and quantify it. The DFT calculations performed to analyze the HOMO-LUMO energy levels give an indication of the electronic properties and reactivity of the compound. These analyses are essential for understanding the behavior of the compound under various conditions and its potential interactions with biological targets .

Scientific Research Applications

Molecular Imaging and Fluorescence

N-(4-Fluorophenyl)-2-indolinylethanamide, as part of the larger family of fluorophores, holds significant potential in the field of molecular imaging, particularly in in vivo cancer diagnosis. Fluorophores like this compound can be used in optical imaging to allow real-time detection of cancerous cells. However, it's important to note the toxicity of these compounds and ensure they are administered safely to patients. The safety of conjugates containing fluorophores is determined based on their fluorescent characteristics and toxicity profiles, where lower amounts typically indicate lower toxicity (Alford et al., 2009). Fluorescence-guided surgery systems, which are seeing increased development, use fluorophores like this compound to guide surgical procedures, providing real-time visualization of structures that would otherwise be invisible. These systems are evolving to utilize molecular agents that offer more specific targeting, potentially marking a significant advancement in surgical precision and patient outcomes (DSouza et al., 2016).

Radiative Decay Engineering (RDE)

This compound, as part of fluorescent compounds, can also be involved in Radiative Decay Engineering (RDE). RDE is a process where the emission of fluorophores is modified by altering their radiative decay rates. This modification can lead to increased intensity and altered temporal and spatial distribution of radiation, making it a powerful tool in biochemistry and molecular biology. The ability to control the emission properties of fluorophores like this compound can lead to significant advancements in medical diagnostics and genomics, enabling high emission from molecules and facilitating new applications in medical testing and biotechnology (Lakowicz, 2001).

Safety and Hazards

Mechanism of Action

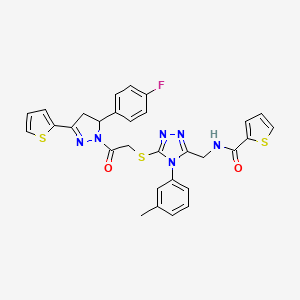

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

One of the mechanisms of action of a similar compound, n-benzoyl-n’-(4-fluorophenyl) thiourea derivative, is to inhibit the sirtuin1 enzyme (sirt1) . This inhibition causes overexpression of p53, a gene responsible for negative regulation of the cell cycle .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show antiviral activity by inhibiting certain enzymes .

Pharmacokinetics

A study on n-benzoyl-n’-(4-fluorophenyl) thiourea derivatives, which are structurally similar, has predicted good pharmacokinetics (adme) properties .

Result of Action

The inhibition of the sirtuin1 enzyme (sirt1) by a similar compound, n-benzoyl-n’-(4-fluorophenyl) thiourea derivative, results in the overexpression of p53, a gene responsible for negative regulation of the cell cycle . This could potentially lead to the halting of cell proliferation, which is a key aspect in the treatment of cancer.

properties

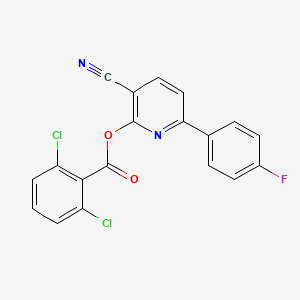

IUPAC Name |

2-(2,3-dihydroindol-1-yl)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O/c17-13-5-7-14(8-6-13)18-16(20)11-19-10-9-12-3-1-2-4-15(12)19/h1-8H,9-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKUSGCLYOTWMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2507612.png)

![N-(3-chloro-4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2507617.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2507618.png)

![ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2507619.png)

![methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate](/img/structure/B2507622.png)

![3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2507624.png)

![ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2507630.png)